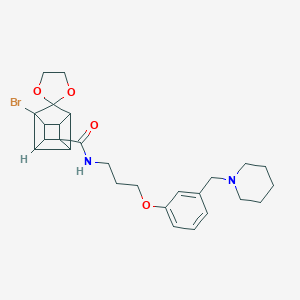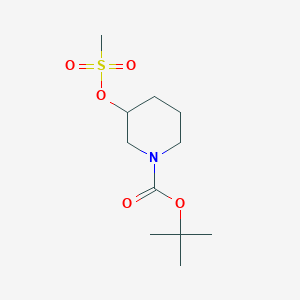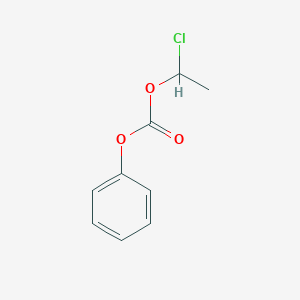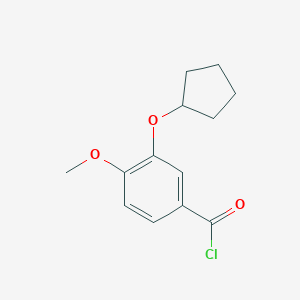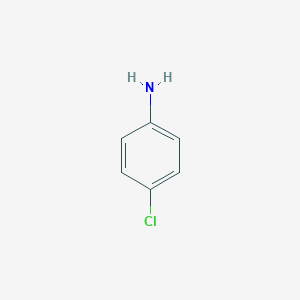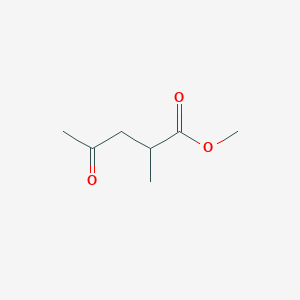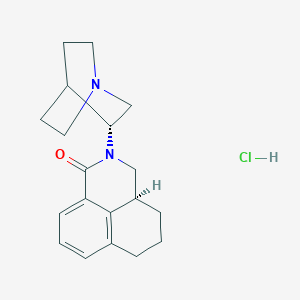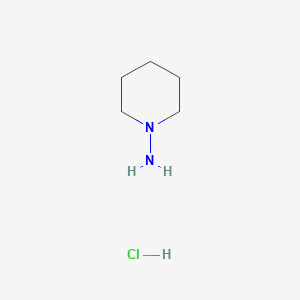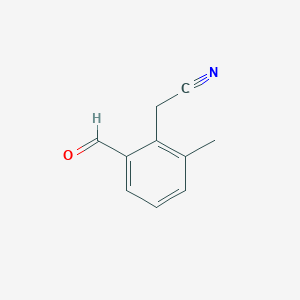
(2-Formyl-6-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Formyl-6-methylphenyl)acetonitrile is a chemical compound with the molecular formula C10H9NO. It is also known as 2-formyl-6-methylanilinonitrile or FMAN. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of (2-Formyl-6-methylphenyl)acetonitrile is not fully understood. However, it has been suggested that FMAN exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (2-Formyl-6-methylphenyl)acetonitrile can modulate the expression of several genes involved in inflammation and cancer growth. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Formyl-6-methylphenyl)acetonitrile in lab experiments is its high purity and stability. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using FMAN is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-Formyl-6-methylphenyl)acetonitrile. One potential direction is to further investigate its anti-inflammatory and anti-tumor activities and explore its potential as a therapeutic agent for various diseases. Another direction is to study the structure-activity relationship of FMAN and develop more potent analogs with improved pharmacological properties. Additionally, the use of FMAN in material science and other fields should also be explored.
Conclusion:
In conclusion, (2-Formyl-6-methylphenyl)acetonitrile is a promising compound with potential applications in various fields. Its anti-inflammatory and anti-tumor activities make it a potential candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Métodos De Síntesis
The synthesis of (2-Formyl-6-methylphenyl)acetonitrile can be achieved through several methods. One of the most common methods involves the reaction of 2-formyl-6-methylaniline with acetonitrile in the presence of a catalyst. This reaction results in the formation of FMAN as the main product. Another method involves the reaction of 2-formyl-6-methylaniline with cyanogen bromide, followed by hydrolysis to obtain FMAN.
Aplicaciones Científicas De Investigación
(2-Formyl-6-methylphenyl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory and anti-tumor activities. Several studies have also shown that FMAN can inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
136262-98-1 |
|---|---|
Nombre del producto |
(2-Formyl-6-methylphenyl)acetonitrile |
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-(2-formyl-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,7H,5H2,1H3 |
Clave InChI |
ZWYQKSOZRBGEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C=O)CC#N |
SMILES canónico |
CC1=C(C(=CC=C1)C=O)CC#N |
Sinónimos |
Benzeneacetonitrile, 2-formyl-6-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



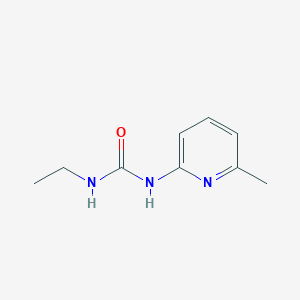
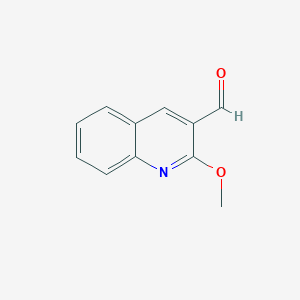
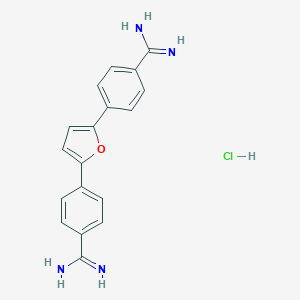
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
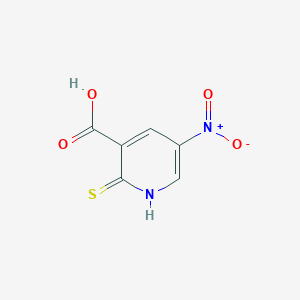
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
